Potassium 3-phenylpropanoate
Overview
Description
Potassium 3-phenylpropanoate is a potassium salt of 3-phenylpropanoic acid, a carboxylic acid with the formula C₉H₁₀O₂. This compound belongs to the class of phenylpropanoids, which are known for their diverse applications in various fields, including cosmetics, food additives, and pharmaceuticals .
Mechanism of Action
Target of Action
Potassium 3-phenylpropanoate, a derivative of 3-phenylpropionic acid , primarily targets enzymes such as aspartate aminotransferase, aromatic-amino-acid aminotransferase, and aminotransferase . These enzymes play crucial roles in various metabolic processes, including amino acid metabolism and the synthesis of important biomolecules.
Mode of Action
It’s known that certain phenylpropanoid compounds interact with the ergosterol present in the fungal plasmatic membrane and with the cell wall . This interaction could potentially disrupt the integrity of the cell membrane, leading to cell death.
Biochemical Pathways
This compound is involved in the degradation pathway of 3-phenylpropanoate . This pathway plays a significant role in the metabolism of aromatic compounds. The compound may also influence other biochemical pathways, such as phenylpropanoid biosynthesis and metabolic pathways .
Pharmacokinetics
It’s known that similar compounds, such as vonoprazan, a potassium-competitive acid blocker, are absorbed rapidly and reach maximum plasma concentration at 15–20 h after oral administration . The plasma protein binding of such compounds is around 80% in healthy subjects . These compounds are metabolized mainly by cytochrome P450 (CYP)3A4 and to some extent by CYP2B6, CYP2C19, CYP2D6, and SULT2A1 .
Result of Action
The result of this compound’s action can vary depending on the context. In some cases, it has been found to act as an antifeedant for certain pests, such as the pine weevil . This suggests that it could have potential applications in pest control.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s photocatalytic activity can be affected by light exposure . Additionally, factors such as pH, temperature, and the presence of other substances can also impact its action and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium 3-phenylpropanoate can be synthesized through the neutralization of 3-phenylpropanoic acid with potassium hydroxide. The reaction typically involves dissolving 3-phenylpropanoic acid in a suitable solvent, such as ethanol or water, and then adding an equimolar amount of potassium hydroxide. The mixture is stirred until the reaction is complete, resulting in the formation of this compound and water.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Potassium 3-phenylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-phenylpropanoic acid or further to benzoic acid under strong oxidative conditions.
Reduction: Reduction of this compound can yield 3-phenylpropanol.
Substitution: The phenyl ring in this compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation are commonly employed.
Major Products Formed:
Oxidation: 3-phenylpropanoic acid, benzoic acid.
Reduction: 3-phenylpropanol.
Substitution: Nitro, bromo, or sulfonyl derivatives of 3-phenylpropanoate
Scientific Research Applications
Potassium 3-phenylpropanoate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory agent.
Industry: this compound is used in the production of fragrances, flavorings, and preservatives due to its stability and pleasant aroma
Comparison with Similar Compounds
Phenylpropanoic acid: A carboxylic acid with similar structural features but different properties and applications.
Cinnamic acid: Another phenylpropanoid with a double bond in the side chain, leading to different reactivity and uses.
Benzoic acid: A simpler aromatic carboxylic acid with distinct chemical behavior and applications.
Uniqueness: Potassium 3-phenylpropanoate is unique due to its potassium salt form, which enhances its solubility and stability compared to its parent acid. This makes it more suitable for certain industrial and research applications .
Properties
IUPAC Name |
potassium;3-phenylpropanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2.K/c10-9(11)7-6-8-4-2-1-3-5-8;/h1-5H,6-7H2,(H,10,11);/q;+1/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPAGNRMJGYANDY-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)[O-].[K+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9KO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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